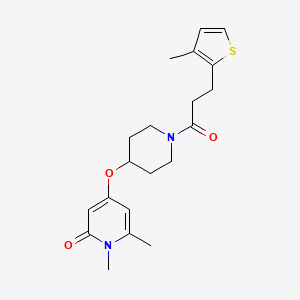

![molecular formula C21H18Cl3N3OS B2990199 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 899934-82-8](/img/structure/B2990199.png)

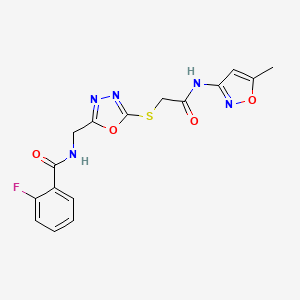

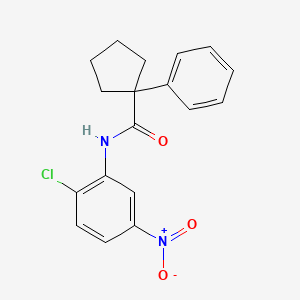

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a spiro[4.4]nona-1,3-diene moiety , which is a type of cyclic compound with two rings sharing a single atom. It also contains chlorophenyl groups, which are aromatic rings with chlorine substituents, and an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .

Molecular Structure Analysis

The spiro[4.4]nona-1,3-diene moiety would likely contribute to the rigidity of the molecule, while the chlorophenyl groups could participate in pi stacking interactions . The acetamide group could form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación

Enantiodivergent Synthesis of Bis-Spiropyrrolidines

Research by Conde et al. (2015) demonstrates the use of enantiodivergent synthesis methods to obtain bis-spiropyrrolidines through stepwise (3 + 2) cycloadditions involving azomethine ylides and π-deficient alkenes. This process, leveraging a catalytic system, enables the generation of both enantiomeric series of spiro compounds, highlighting its potential in the development of homochiral compounds for medicinal chemistry applications Conde, E., Rivilla, I., Larumbe, A., & Cossío, F. (2015).

Synthesis of Fused Heterocycles from Pyrrolones

El-Nabi (2002) explored the synthesis of fused heterocycles from 1-aryl-5-methoxypyrrolones, leading to the creation of aziridine and oxime derivatives, among others. This study showcases the versatility of specific chemical scaffolds for synthesizing complex heterocyclic structures, which are crucial in drug design and discovery El-Nabi, H. A. A. (2002).

Photochemical Transformation to β-Lactams

Marubayashi et al. (1992) reported a unique photochemical transformation of a specific methyl 6-chloro-dihydrobenzoxazine carboxylate, yielding β-lactam compounds. This finding illustrates the potential of photochemical methods to generate biologically relevant structures, including β-lactams, which are important in antibiotic development Marubayashi, N., Ogawa, T., Kuroita, T., Hamasaki, T., & Ueda, I. (1992).

Synthesis of Thiazole and Thiazolidinone Derivatives

Research into the synthesis of novel thiazole and thiazolidinone derivatives, as conducted by Mistry, Desai, and Intwala (2009), demonstrates the utility of these compounds in antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents amidst growing resistance to existing drugs Mistry, B., Desai, K. R., & Intwala, S. M. (2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-17-11-15(23)7-8-16(17)24/h3-8,11H,1-2,9-10,12H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHULEAUHXLELI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2990136.png)

![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)